molecular formula C27H34ClNO2 B1262282 TAK-070 CAS No. 365276-12-6

TAK-070

Cat. No.: B1262282
CAS No.: 365276-12-6
M. Wt: 440.0 g/mol
InChI Key: VBMPTAUGUUBFJK-FGJQBABTSA-N
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Description

TAK-070 is a nonpeptidic compound that functions as a noncompetitive inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a rate-limiting protease involved in the generation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-β pathology and ameliorating cognitive deficits in animal models of Alzheimer’s disease .

Preparation Methods

The synthetic routes and reaction conditions for TAK-070 are not extensively detailed in publicly available literature. it is known that this compound is a nonpeptidic compound, suggesting that its synthesis involves organic chemical reactions rather than peptide synthesis. Industrial production methods for this compound would likely involve standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

TAK-070 undergoes several types of chemical reactions, primarily focusing on its interaction with BACE1. The compound inhibits BACE1 in a noncompetitive manner, meaning it binds to a site other than the active site of the enzyme. This binding reduces the enzyme’s activity without directly competing with the substrate. Common reagents and conditions used in these reactions include organic solvents and specific reaction conditions that facilitate the binding of this compound to BACE1 .

Scientific Research Applications

TAK-070 has been extensively studied for its potential therapeutic applications in Alzheimer’s disease. In animal models, this compound has been shown to decrease brain levels of soluble amyloid-β, increase levels of neurotrophic soluble amyloid precursor protein alpha, and normalize behavioral impairments in cognitive tests. Chronic treatment with this compound has also been found to reduce cerebral amyloid-β deposition significantly. These findings support the feasibility of BACE1 inhibition with this compound as a disease-modifying and symptomatic therapy for Alzheimer’s disease .

Mechanism of Action

TAK-070 exerts its effects by inhibiting BACE1, a membrane-bound aspartic protease responsible for the cleavage of amyloid precursor protein into amyloid-β peptides. This compound binds to full-length BACE1 but not to truncated BACE1 lacking the transmembrane domain. This binding decreases the production of amyloid-β peptides, thereby reducing amyloid-β pathology in the brain. The molecular targets and pathways involved include the inhibition of BACE1 activity and the subsequent reduction in amyloid-β peptide generation .

Comparison with Similar Compounds

TAK-070 is unique among BACE1 inhibitors due to its noncompetitive inhibition mechanism. Unlike other BACE1 inhibitors that compete with the substrate for the active site, this compound binds to a different site on the enzyme, reducing its activity without direct competition. Similar compounds include other BACE1 inhibitors, such as verubecestat and lanabecestat, which have been studied for their potential in treating Alzheimer’s disease. these inhibitors often face challenges related to potency, brain penetration, and side effects. This compound’s noncompetitive inhibition mechanism offers a distinct advantage in terms of sustained efficacy and reduced side effects .

Properties

CAS No.

365276-12-6

Molecular Formula

C27H34ClNO2

Molecular Weight

440.0 g/mol

IUPAC Name

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine;hydrate;hydrochloride

InChI

InChI=1S/C27H31NO.ClH.H2O/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23;;/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3;1H;1H2/t21-;;/m0../s1

InChI Key

VBMPTAUGUUBFJK-FGJQBABTSA-N

SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl

Isomeric SMILES

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl

Canonical SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4.O.Cl

Synonyms

(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthalene-ethan-amine hydrochloride monohydrate
(R)-6-((1,1'-biphenyl)-4-ylmethoxy)-1,2,3,4-tetrahydro-N,N-dimethyl-2-naphthaleneethanamine hydrochloride monohydrate
TAK-070

Origin of Product

United States

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